Superior Receptor Subtype Selectivity: Big ET-3 (22-41) Amide as a Selective ETB Probe vs. ET-1 and ET-2 Fragments
While the full-length big ET-3 precursor exhibits complex pharmacology due to variable conversion, the 22-41 fragment, like mature ET-3, demonstrates a distinct receptor selectivity profile compared to the structurally similar ET-1 and ET-2 peptides. Specifically, ET-3 (and by extension, its C-terminal fragments) possesses a significantly lower affinity for the ETA receptor subtype relative to ET-1 and ET-2, while maintaining a similar, high affinity for the ETB receptor [1]. This differential affinity provides a clear rationale for using the Big ET-3 (22-41) amide fragment as a selective ETB tool compound, enabling researchers to dissect ETB-mediated signaling pathways without the confounding influence of ETA receptor activation, a feature not shared by fragments derived from the ET-1 or ET-2 precursors .
| Evidence Dimension | Receptor Subtype Affinity |
|---|---|
| Target Compound Data | High affinity for ETB receptor; Lower affinity for ETA receptor (Class-level property of ET-3/ET-3 fragments) |
| Comparator Or Baseline | ET-1/ET-2 and their fragments: High affinity for both ETA and ETB receptors. |
| Quantified Difference | ET-3 shows lower affinity for ETA compared to ET-1 and ET-2; all three have similar affinity for ETB [1]. |
| Conditions | Inferred from structural class and known pharmacology of ET-3. |
Why This Matters
This difference enables targeted investigation of ETB-mediated physiological and pathological processes without the off-target effects associated with ETA activation, which is crucial for research in pulmonary hypertension, neurobiology, and cancer.
- [1] IUPHAR/BPS Guide to Pharmacology. Endothelin-3 (EDN3) Ligand Page. View Source
